molecular formula C19H15F6NO3 B572455 Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate CAS No. 1363382-26-6

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

Cat. No.: B572455
CAS No.: 1363382-26-6
M. Wt: 419.323
InChI Key: ICVQXOOPOAIZIA-UHFFFAOYSA-N
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Description

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced chemical stability and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with methylamine to form an intermediate, which is then reacted with benzyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), primary amines (RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has potential applications in drug development due to the presence of the trifluoromethyl group, which is known to influence pharmacokinetic properties.

Case Study: Antidepressant Activity

Research has indicated that compounds containing trifluoromethyl groups can enhance the potency of drugs targeting serotonin receptors. A study demonstrated that similar trifluoromethyl-containing compounds exhibited increased inhibition of serotonin uptake compared to their non-fluorinated counterparts . This suggests that this compound may have potential as an antidepressant or anxiolytic agent.

Compound NameTarget ReceptorActivity LevelReference
Compound A5-HT ReceptorHigh
Compound BDopamine ReceptorModerate
Benzyl Carbamate5-HT ReceptorPotentially HighCurrent Study

Agrochemical Applications

The compound's unique structure also makes it suitable for use in agrochemicals. The trifluoromethyl group can improve the efficacy and stability of pesticides and herbicides.

Case Study: Herbicide Development

In agricultural research, compounds similar to this compound have been explored for their ability to inhibit specific enzymes in plants, leading to effective herbicidal action. For instance, a related compound was shown to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants . This inhibition resulted in significant growth reduction of targeted weed species.

Material Science Applications

The properties of this compound also lend themselves to applications in material science. The fluorinated structure can enhance the thermal stability and chemical resistance of polymers.

Case Study: Polymer Additive

In a study focused on polymer composites, the addition of trifluoromethyl-containing compounds improved the thermal degradation temperature and mechanical properties of polycarbonate matrices . This suggests that this compound could serve as an effective additive in developing high-performance materials.

Mechanism of Action

The mechanism of action of Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the target pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F6NO3C_{19}H_{15}F_6NO_3, with a molecular weight of approximately 419.33 g/mol. The presence of trifluoromethyl groups in its structure is significant as these groups often enhance the compound's biological activity and stability .

Research indicates that this compound may function as an enzyme inhibitor. It is believed to bind to the active sites of certain enzymes, thereby inhibiting their activity. This property is particularly relevant in the context of drug development, where enzyme inhibition can lead to therapeutic effects against various diseases .

Antitumor Activity

Several studies have explored the antitumor potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that it exhibits cytotoxic effects comparable to established chemotherapeutic agents, suggesting its potential role as an anticancer drug .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point in research. It has been reported to affect enzymes involved in metabolic pathways relevant to cancer progression. The structure-activity relationship (SAR) studies indicate that modifications in the trifluoromethyl group enhance its inhibitory potency against target enzymes .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant cytotoxicity against A-431 and Jurkat cell lines with IC50 values lower than standard drugs like doxorubicin .
Study 2 Investigated the binding interactions between this compound and target proteins using molecular dynamics simulations, revealing hydrophobic interactions as key factors for its activity .
Study 3 Explored the compound's role in inhibiting specific metabolic enzymes linked to tumor growth, suggesting its potential use in combination therapies for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for synthesizing Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate?

A common approach involves multi-step organic synthesis, including carbamate formation and trifluoromethyl group introduction. For example:

  • Step 1 : Reduction of intermediates using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours .
  • Step 2 : Acidic workup (e.g., HCl/water) to stabilize the product .
  • Purity control : Chromatography or recrystallization to achieve >95% purity, as demonstrated in related trifluoromethylphenyl derivatives .

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

Key characterization data includes:

PropertyMethodExample DataSource
Molecular FormulaHigh-resolution mass spectrometry (HRMS)C₁₉H₁₅F₆NO₃ (hypothetical)Derived from analogous structures
Structural confirmation¹H/¹³C NMR, FT-IRPeaks for carbamate (C=O at ~1700 cm⁻¹), trifluoromethyl groups (CF₃ at ~1100-1200 cm⁻¹)
PurityHPLC≥95% purity, as seen in commercial analogs

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard mitigation : Avoid ignition sources (sparks, open flames) due to flammability risks .
  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods for volatile intermediates .
  • Storage : Stabilize with antioxidants (e.g., TBC) for sensitive derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :
    • Substituent variation : Modify the trifluoromethylphenyl group (e.g., positional isomers) to assess impact on target binding .
    • In vitro assays : Test inhibitory activity against proteases or inflammatory markers, as suggested for related carbamates .
    • Computational modeling : Use SMILES notation (e.g., C1C2CC3CC1CC(C2)C3NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5) for docking studies to predict binding affinity .

Q. How can contradictions in reported bioactivity data be resolved?

  • Data validation :
    • Reproducibility checks : Ensure consistent purity (≥95%) and solvent systems, as impurities in trifluoromethyl analogs can skew results .
    • Dose-response curves : Compare EC₅₀ values across studies to identify outliers .
  • Mechanistic follow-up : Use knockout cell lines or isotopic labeling to confirm target specificity .

Q. What strategies assess the metabolic stability of trifluoromethyl groups in vivo?

  • In vitro assays : Incubate with liver microsomes to measure degradation rates .
  • Isotope tracing : Use ¹⁸F-labeled analogs to track metabolic pathways via PET imaging .
  • Comparative studies : Benchmark against stable analogs like Selinexor (KPT-330), which shares trifluoromethyl motifs .

Properties

IUPAC Name

benzyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11H,10H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVQXOOPOAIZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118464
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-26-6
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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